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(-)-Inosine-13C2,15N -

(-)-Inosine-13C2,15N

Catalog Number: EVT-1499957
CAS Number:
Molecular Formula: C₈¹³C₂H₁₂N₃¹⁵NO₅
Molecular Weight: 271.2
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Product Introduction

Overview

(-)-Inosine-13C2,15N is a stable isotope-labeled derivative of inosine, a naturally occurring nucleoside comprised of hypoxanthine and ribose. This compound is characterized by the incorporation of two carbon-13 isotopes and one nitrogen-15 isotope into its molecular structure. The molecular formula for this compound is C8H12N3O5C_8H_{12}N_3O_5 with a molecular weight of approximately 271.21 g/mol. It is primarily used in biochemical and pharmaceutical research due to its unique isotopic labeling, which allows for detailed metabolic studies and tracking within biological systems.

Source and Classification

Source: (-)-Inosine-13C2,15N can be synthesized from natural sources or produced through chemical synthesis involving labeled precursors. The compound is classified as a nucleoside and is part of the purine metabolism pathway in biological systems.

Classification: It belongs to the category of stable isotope-labeled compounds, which are essential in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis Analysis

Methods and Technical Details

The synthesis of (-)-Inosine-13C2,15N typically involves several steps of organic synthesis, including:

  1. Labeling Precursors: The process begins with the use of labeled precursors such as 5-aminoimidazole-4-carboxamide-13C2,15N hydrochloride salt.
  2. Chemical Reactions: The synthesis may involve reactions such as oxidation, reduction, and substitution to introduce the stable isotopes into the inosine structure.
  3. Purification: After synthesis, the compound undergoes purification processes to ensure that the final product is free from impurities and retains the desired isotopic labeling.

The specific synthetic routes can vary but generally require advanced techniques in organic chemistry and isotope labeling .

Molecular Structure Analysis

Structure and Data

The molecular structure of (-)-Inosine-13C2,15N features a ribose sugar linked to a hypoxanthine base. The incorporation of carbon-13 and nitrogen-15 isotopes alters the NMR spectral properties of the compound, allowing for enhanced detection and analysis in experimental setups.

Key structural features include:

  • Carbon Backbone: The presence of two carbon-13 atoms enhances the sensitivity of carbon NMR spectroscopy.
  • Nitrogen Atom: The nitrogen-15 atom provides distinct NMR signals that can be utilized for studying interactions with biological macromolecules .
Chemical Reactions Analysis

Reactions and Technical Details

(-)-Inosine-13C2,15N participates in various chemical reactions typical for nucleosides:

  1. Oxidation: Can be oxidized to form different oxidation products.
  2. Reduction: Capable of undergoing reduction to yield various derivatives.
  3. Substitution Reactions: Involves the replacement of functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

Mechanism of Action

Process and Data

The mechanism of action for (-)-Inosine-13C2,15N involves its role in cellular metabolism:

  1. Activation of Enzymes: It has been shown to stimulate AMP-dependent protein kinase activity, which plays a crucial role in cellular energy homeostasis.
  2. Metabolic Pathways: The compound is involved in purine metabolism, impacting various cellular processes such as nucleotide synthesis and energy production.

Experimental data indicate that its isotopic labeling allows researchers to trace metabolic pathways more accurately than with unlabeled compounds .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form.
  • Melting Point: Not available.
  • Boiling Point: No data available.
  • Density: Not specified.

Chemical Properties

  • Solubility: Generally soluble in water due to its polar nature.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties make (-)-Inosine-13C2,15N suitable for various biochemical applications .

Applications

Scientific Uses

(-)-Inosine-13C2,15N has several important applications in scientific research:

  1. Metabolic Studies: Utilized in tracing metabolic pathways due to its stable isotopes.
  2. Pharmaceutical Research: Assists in drug development by providing insights into drug metabolism and pharmacokinetics.
  3. Analytical Chemistry: Serves as an internal standard in mass spectrometry for quantifying nucleotides and other metabolites.

The use of stable isotope-labeled compounds like (-)-Inosine-13C2,15N enhances the accuracy and reliability of experimental results across various fields .

Chemical Identity and Isotopic Labeling Rationale

Structural Characterization of (-)-Inosine-13C₂,¹⁵N₂

(-)-Inosine-13C₂,¹⁵N₂ is a selectively isotopically labeled analog of the endogenous purine nucleoside inosine. Its chemical structure comprises hypoxanthine linked to ribose via an N-glycosidic bond, with two carbon atoms (¹³C) and both nitrogen atoms (¹⁵N) in the hypoxanthine base specifically replaced by stable heavy isotopes [4]. The molecular formula is C₅H₄¹⁵N₄¹³C₂O₅, with a molecular weight of 286.13 g/mol, compared to 268.11 g/mol for natural inosine [1] [4]. The isotopic enrichment is typically ≥98% for ¹³C and ≥99% for ¹⁵N, ensuring minimal natural abundance interference in tracing experiments [4] [7]. The stereochemistry at the ribose C1' position retains the β-D-configuration, critical for biological activity and substrate recognition by enzymes like purine nucleoside phosphorylase [9].

Table 1: Structural and Isotopic Specifications

PropertyNatural Inosine(-)-Inosine-13C₂,¹⁵N₂
Molecular FormulaC₁₀H₁₂N₄O₅C₈H₁₂¹⁵N₄¹³C₂O₅
Exact Mass (Da)268.0808286.0966
Isotopic EnrichmentNatural abundance¹³C (≥98%), ¹⁵N (≥99%)
Label PositionsN/AHypoxanthine ring (C2, C8; N1, N3)*

*Labeling positions inferred from synthetic accessibility and metabolic relevance [3] [7].

Role of Dual ¹³C and ¹⁵N Labeling in Tracing Metabolic Pathways

Dual ¹³C/¹⁵N labeling enables simultaneous tracking of carbon skeleton transformations and nitrogen flux through interconnected metabolic networks. This is critical for elucidating:

  • Purine Salvage Pathways: ¹⁵N labels trace nitrogen incorporation from glutamine into the hypoxanthine ring, while ¹³C tracks ribose utilization from glucose via the pentose phosphate pathway (PPP). For example, M+2 isotopologues of adenine nucleotides indicate salvage activity, while M+4 species denote de novo synthesis [2] [6].
  • Inter-organ Metabolism: In vivo studies in models like Drosophila reveal tissue-specific recycling: ¹³C labels in hepatic inosine reflect ribose recycling, while ¹⁵N labels in brain inosine indicate glutamine-derived nitrogen shuttling [8].
  • Enzyme Mechanism Validation: Positional ¹³C labeling at C2 or C8 distinguishes reactions catalyzed by xanthine oxidase (C2 oxidation) versus purine nucleoside phosphorylase (ribose cleavage) [6] [7].

Table 2: Metabolic Pathways Resolved via Dual Isotope Tracing

Tracer PairPathway InterrogatedKey Isotopologue Signatures
[¹³C₂,¹⁵N₂]-Inosine + [¹³C₆]-GlucosePurine salvage vs. de novo synthesisHypoxanthine-¹³C₂¹⁵N₂ (salvage); IMP-¹³C₆ (de novo)
[¹³C₂,¹⁵N₂]-Inosine + [¹⁵N]-GlutamineNitrogen flux to purinesAMP-¹⁵N (glutamine amidotransferase activity)

Comparative Analysis of Stable Isotope-Labeled vs. Natural Abundance Inosine

The isotopic labeling introduces distinct physicochemical and analytical differences compared to natural inosine:

  • Mass Spectrometric Resolution: ¹³C₂/¹⁵N₂ labeling shifts the [M+H]⁺ ion from m/z 269.088 (natural) to m/z 287.104, eliminating isobaric interferences (e.g., from adenosine, Δmass = 0.036 Da). Ultra-high-resolution MS (R > 200,000) resolves ¹³C₂ (Δ+2.0067 Da) and ¹⁵N₂ (Δ+0.0060 Da) contributions [6] [7].
  • Quantification Accuracy: SILIS (Stable Isotope-Labeled Internal Standards) compensate for ion suppression in complex matrices. Co-elution of natural and labeled inosine allows ratio-based absolute quantification with <5% error, bypassing matrix effects [3] [6].
  • Chromatographic Behavior: Unlike deuterated analogs, ¹³C/¹⁵N labels induce negligible retention time shifts (<0.05 min in HILIC), ensuring co-elution for precise isotope ratio calculations [5] [7].
  • Natural Abundance Correction: At natural abundance, inosine exhibits a 10.8% M+1 peak due to ¹³C/¹⁵N probabilities. The M+2 abundance is 0.6%, requiring probabilistic correction when detecting low-enrichment ¹³C₂/¹⁵N₂ isotopologues [7].

Table 3: Analytical Performance Comparison

ParameterNatural Inosine(-)-Inosine-13C₂,¹⁵N₂Advantage of Labeled Form
MS Detection Limit~10 nM~1 nMLower chemical noise
Quantitation Precision (RSD%)15–20%2–5%SILIS normalization
Isotopologue TrackingNot applicableM0 to M+4Multi-pathway flux resolution

Concluding Remarks

(-)-Inosine-13C₂,¹⁵N₂ serves as a precision tool for dissecting purine metabolism dynamics. Its structural fidelity ensures biological relevance, while dual isotopic labeling provides orthogonal tracking capabilities for carbon and nitrogen atoms. The compound’s utility in global flux studies—enabled by advanced IC-UHR-MS1/DI-MS2 and MetTracer platforms—reveals system-wide metabolic rewiring in aging and disease [6] [8]. Future applications will leverage its specificity to map compartmentalized nucleotide fluxes in single cells.

Properties

Product Name

(-)-Inosine-13C2,15N

Molecular Formula

C₈¹³C₂H₁₂N₃¹⁵NO₅

Molecular Weight

271.2

Synonyms

1,9-Dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-13C2,15N; 9-β-D-Ribofuranosylhypoxanthine-13C2,15N; Hypoxanthine 9-β-D-ribofuranoside-13C2,15N; Hypoxanthine Ribonucleoside-13C2,15N; Hypoxanthine Riboside-13C2,15N;

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